molecular formula C14H13FN2O B494963 3-(4-Fluorophenyl)-1-methyl-1-phenylurea CAS No. 112449-25-9

3-(4-Fluorophenyl)-1-methyl-1-phenylurea

Cat. No. B494963
CAS RN: 112449-25-9
M. Wt: 244.26g/mol
InChI Key: WWVCKJBFVNZVML-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would likely consist of a urea core with a fluorophenyl group, a methyl group, and a phenyl group attached. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on the specific conditions and reagents present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on its specific structure. For example, similar compounds have been reported to have a density of 1.1±0.1 g/cm3 and a boiling point of 241.8±33.0 °C at 760 mmHg .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .

Mode of Action

Similar compounds like gefitinib inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets leads to changes in the cell signaling pathways, often resulting in the inhibition of cell proliferation .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown inhibitory activity against various diseases, suggesting that the compound may have potential therapeutic effects .

Action Environment

Similar compounds have been studied in various environments, such as acidic environments , which can influence the compound’s action and stability.

Future Directions

The future directions for research on “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would likely depend on its biological activity and potential applications. For example, if it shows promising activity as an enzyme inhibitor, it could be further developed as a therapeutic agent .

properties

IUPAC Name

3-(4-fluorophenyl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCKJBFVNZVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-methyl-1-phenylurea

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